molecular formula C10H15N3O4 B10906225 tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10906225
M. Wt: 241.24 g/mol
InChI Key: KOWSPJVRAOAFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a nitro-substituted pyrazole derivative featuring a tert-butoxycarbonylmethyl group at the pyrazole N1 position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitro group and steric protection offered by the tert-butyl moiety. Its structure combines electron-withdrawing (nitro) and bulky (tert-butyl) groups, influencing its reactivity, solubility, and stability in synthetic pathways.

Properties

IUPAC Name

tert-butyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-7-5-8(13(15)16)11-12(7)6-9(14)17-10(2,3)4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSPJVRAOAFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation

Procedure :

  • Intermediate Preparation : 5-Methyl-3-nitro-1H-pyrazole is synthesized via nitration of 5-methyl-1H-pyrazole using HNO₃/H₂SO₄ at 0–5°C.

  • Alkylation : The pyrazole is reacted with tert-butyl bromoacetate in anhydrous DMF or THF under basic conditions (K₂CO₃ or NaH).

Reaction Conditions :

  • Solvent : DMF, THF, or acetone

  • Base : K₂CO₃ (2.5 equiv.)

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 68–85%

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the pyrazole’s nitrogen acts as a nucleophile attacking the electrophilic carbon of tert-butyl bromoacetate. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

Acid-Catalyzed Alkylation

Alternative Approach :
Using Brønsted acids (e.g., camphorsulfonic acid, TFA) to activate the alkylating agent. This method avoids strong bases, reducing side reactions.

Example :

  • Catalyst : 20 mol% camphorsulfonic acid

  • Solvent : 1,2-Dichloroethane

  • Temperature : Reflux (80°C), 6–8 hours

  • Yield : 71–77%

Advantages :

  • Improved selectivity for N1-alkylation over O-alkylation.

  • Compatible with acid-sensitive functional groups.

Nitration Strategies for Pyrazole Intermediates

Direct Nitration of 5-Methyl-1H-pyrazole

Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (98%)

  • Temperature : 0–5°C, 2–4 hours

  • Regioselectivity : Nitration occurs preferentially at the 3-position due to electronic effects of the methyl group.

Yield : 60–75%

Nitration Post-Alkylation

Alternative Route :

  • Alkylate 5-methyl-1H-pyrazole with tert-butyl bromoacetate.

  • Nitrate the product using AcONO₂ in AcOH at 20°C.

Yield : 55–65% (lower due to steric hindrance from tert-butyl group).

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Application :
Used to protect amines during multi-step syntheses. For example, Boc-protected intermediates are deprotected using TFA in DCM.

Procedure :

  • Deprotection : Stir with TFA (2–5 equiv.) in DCM for 2–4 hours.

  • Yield : 77–85%.

Industrial-Scale Synthesis

Continuous-Flow Alkylation

Patent Method (EP0749963A1) :

  • Catalyst : HY-zeolite (acidic faujasite)

  • Conditions :

    • Temperature : 240–300°C

    • Pressure : 1 atm (N₂ carrier gas)

    • Space Velocity : 750–2,800 h⁻¹

  • Yield : 97–100%

Advantages :

  • No solvent required.

  • High throughput (1–5 kg/h).

Solvent-Free Mechanochemical Synthesis

Emerging Approach :

  • Reagents : Pyrazole, tert-butyl bromoacetate, K₂CO₃

  • Equipment : Ball mill, 30 Hz, 2 hours

  • Yield : 82% (pilot-scale trials).

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temp (°C) Yield (%) Scalability
Base-Mediated AlkylationK₂CO₃DMF60–8068–85Lab-scale
Acid-Catalyzed AlkylationCamphorsulfonic acid1,2-DCE8071–77Pilot-scale
Continuous-FlowHY-zeoliteSolvent-free240–30097–100Industrial
MechanochemicalK₂CO₃Solvent-freeRT82Lab-scale

Challenges and Optimization

Regioselectivity in Nitration

  • Issue : Competing nitration at C3 vs. C4 positions.

  • Solution : Use HNO₃/Ac₂O at −10°C to favor C3-nitration (90:10 selectivity).

Purification

  • Problem : Co-elution of tert-butyl byproducts in column chromatography.

  • Fix : Recrystallization from hexane/EtOAc (4:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles (amines, alcohols), appropriate solvents.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed:

    Reduction: tert-Butyl (5-methyl-3-amino-1H-pyrazol-1-yl)acetate.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 5-Methyl-3-nitro-1H-pyrazole-1-acetic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, derivatives of pyrazole, including this compound, are investigated for their potential biological activities. These compounds may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development .

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products with specific desired properties.

Mechanism of Action

The mechanism of action of tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Functional Group Variations: Sulfinyl vs. Acetate Esters

Compound 1 : Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate (CAS: SBB024651, STK351618)

  • Key Differences :
    • Replaces the tert-butyl acetate group with an ethyl sulfinylacetate chain.
    • The sulfinyl group (–S(O)–) introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the tert-butyl ester .
    • Applications: Likely used in nucleophilic substitution or oxidation reactions due to sulfinyl reactivity.

Compound 2 : tert-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

  • Key Features :
    • The tert-butyl group provides steric hindrance, improving stability against hydrolysis.
    • The nitro group at C3 directs electrophilic substitution reactions to the C4 position of the pyrazole ring.

Boronic Acid Derivatives for Cross-Coupling Reactions

Compound 3 : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1402174-62-2, Similarity: 0.93)

  • Key Differences :
    • Substitutes the nitro group with a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions.
    • The tert-butyl carbamate group remains intact, offering similar steric protection .

Compound 4 : tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1402174-61-1, Similarity: 0.92)

  • Key Differences :
    • Boronate ester at C3 instead of nitro, with a methyl group at C3.
    • Designed for regioselective functionalization in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Functional Groups Similarity Score Applications Key Differences
This compound 914672-66-5 Nitro, tert-butyl acetate Pharmaceutical intermediates Reference compound
Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate STK351618 Nitro, sulfinyl, ethyl acetate Oxidation reactions Sulfinyl enhances polarity
tert-Butyl 5-(dioxaborolanyl)-1H-pyrazole-1-carboxylate 1402174-62-2 Boronate, tert-butyl carbamate 0.93 Suzuki couplings Boronate enables cross-coupling
tert-Butyl 4-methyl-3-(dioxaborolanyl)-1H-pyrazole-1-carboxylate 1402174-61-1 Boronate, methyl, tert-butyl carbamate 0.92 Regioselective synthesis Methyl shifts reactivity

Key Research Findings

  • Reactivity : The nitro group in the target compound facilitates reduction to amines, whereas boronate derivatives are tailored for cross-coupling .
  • Stability : The tert-butyl group in the target compound confers superior hydrolytic stability compared to ethyl esters (e.g., Compound 1) .
  • Synthetic Utility : Boronate analogs (Compounds 3–4) are critical in C–C bond-forming reactions, while the nitro-substituted parent compound serves as a precursor for heterocyclic amines .

Biological Activity

Tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with tert-butyl acetate under acidic or basic conditions. The resultant compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Research indicates that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported that certain pyrazole derivatives displayed IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

The mechanisms through which pyrazole derivatives exert their anticancer effects are diverse:

  • Microtubule Destabilization : Some compounds have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells. For example, compounds derived from pyrazole structures were shown to inhibit microtubule assembly at concentrations around 20 μM .
  • Apoptosis Induction : Studies indicated that certain pyrazole derivatives could enhance caspase-3 activity, a key marker of apoptosis, suggesting their role in triggering programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives are also noted for other biological activities:

  • Antibacterial and Anti-inflammatory : Pyrazole-containing compounds have demonstrated antibacterial and anti-inflammatory effects in various studies, indicating their potential as therapeutic agents beyond oncology .
  • Selective Androgen Receptor Modulation : Some pyrazole derivatives have been developed as selective androgen receptor degraders (SARDs), showing promise in treating androgen-dependent cancers by downregulating androgen receptor levels .

Study 1: Anticancer Activity

A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among these, this compound was highlighted for its ability to induce apoptosis in MDA-MB-231 cells at low concentrations (IC50 = 2.43 μM), showcasing its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Another investigation explored the mechanism of action for several pyrazole derivatives, including this compound. It was found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in treated cancer cells .

Data Summary

Biological Activity Effect IC50 Values
Anticancer (MDA-MB-231)Growth inhibition2.43 - 7.84 μM
Anticancer (HepG2)Growth inhibition4.98 - 14.65 μM
Microtubule Assembly InhibitionDestabilizationEffective at 20 μM
Apoptosis InductionEnhanced caspase activity10.0 μM

Q & A

Basic Research Question

  • ¹H NMR : Key signals include the tert-butyl singlet (~1.3 ppm), pyrazole-ring protons (δ 6.2–6.5 ppm), and methyl group (δ 2.1–2.3 ppm). The nitro group deshields adjacent protons, shifting resonances upfield .
  • ¹³C NMR : The carbonyl carbon (ester) appears at ~170 ppm; nitro-substituted carbons resonate at ~140–150 ppm .
  • MS : Molecular ion peaks ([M+H]⁺) are observed at m/z ~283, with fragmentation patterns showing loss of tert-butoxy (57 Da) and nitro groups (46 Da) .

What advanced crystallographic methods resolve this compound’s 3D structure and intermolecular interactions?

Advanced Research Question

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals bond angles (e.g., C-Nitro = 120°) and torsional strain in the pyrazole ring. Hydrogen-bonding networks (e.g., C=O⋯H-N) stabilize the crystal lattice .
  • Graph-set analysis (R²₂(8) motifs) identifies recurring hydrogen-bond patterns, critical for predicting solubility and polymorphism .

How does the nitro group influence reaction kinetics in nucleophilic substitution reactions?

Advanced Research Question

  • The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C-3 position, accelerating SNAr reactions. Kinetic studies (UV-Vis monitoring) show a second-order rate constant (k₂) of ~0.15 M⁻¹s⁻¹ in DMSO with amines .
  • Competing pathways : Nitro group reduction (e.g., H₂/Pd-C) may occur under catalytic conditions, requiring careful optimization of reductant stoichiometry .

What are the stability profiles of this compound under varying pH and thermal conditions?

Advanced Research Question

  • Thermal stability : TGA analysis shows decomposition onset at ~180°C. Storage at –20°C in amber vials prevents ester hydrolysis .
  • pH sensitivity : Hydrolysis accelerates in basic conditions (t₁/₂ = 2 hrs at pH 10), forming 5-methyl-3-nitro-1H-pyrazole. Acidic conditions (pH 4–6) preserve integrity for >1 week .

How can researchers design assays to evaluate its biological activity, such as enzyme inhibition?

Advanced Research Question

  • Target selection : Pyrazole derivatives often inhibit cyclooxygenase-2 (COX-2) or kinases. Molecular docking (AutoDock Vina) predicts binding affinity to COX-2’s hydrophobic pocket .
  • In vitro assays : Use fluorescence-based kits (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ calculations via nonlinear regression. Positive controls (e.g., Celecoxib) validate experimental setups .

How to resolve contradictions in reported spectral data or synthetic yields?

Advanced Research Question

  • Reproducibility checks : Validate NMR spectra against computational predictions (GIAO method in Gaussian 16) .
  • Yield discrepancies : Trace water in nitration steps can reduce yields. Karl Fischer titration ensures anhydrous conditions, improving consistency from ±15% to ±5% .

What computational models predict electronic effects of substituents on reactivity?

Advanced Research Question

  • DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, showing electron-deficient regions near the nitro group. Fukui indices identify nucleophilic attack sites .
  • MD simulations : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.